molecular formula C11H12N2S B6424025 1-methyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole CAS No. 25433-15-2

1-methyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole

Cat. No. B6424025
CAS RN: 25433-15-2
M. Wt: 204.29 g/mol
InChI Key: LSLHTSZRWOOYPM-UHFFFAOYSA-N
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Description

“1-methyl-2-(methylsulfanyl)-5-phenyl-1H-imidazole” is a chemical compound with the CAS Number: 14486-52-3 . It has a molecular weight of 128.2 . It is in liquid form .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 5-arylidene-1-methyl-2-(methylsulfanyl)-1H-imidazol-5(4H)-ones with terminal acetylenes in the presence of a palladium catalyst and copper iodide . This reaction presents a rare example of the formation of a compound with a methylsulfanylethenyl group .


Molecular Structure Analysis

The InChI code for the compound is 1S/C5H8N2S/c1-7-4-3-6-5(7)8-2/h3-4H,1-2H3 . The InChI key is LKIVEIAXFZBGMO-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound reacts with terminal acetylenes in the presence of a palladium catalyst and copper iodide . This reaction leads to the formation of a compound with a methylsulfanylethenyl group .


Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.

Safety and Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing mist or vapors and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-methyl-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S/c1-13-10(8-12-11(13)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLHTSZRWOOYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70466134
Record name F2964-0001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(methylthio)-5-phenyl-1H-imidazole

CAS RN

25433-15-2
Record name F2964-0001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70466134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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